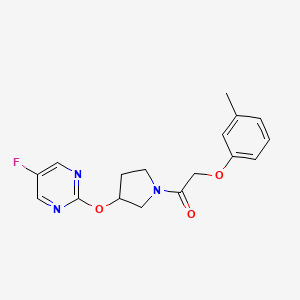
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone, also known as "Compound A," is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a small molecule inhibitor that has been shown to have promising effects on several biological processes. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
A foundational aspect of this compound's relevance is its role in the synthesis of pharmaceuticals. For example, in the process development of voriconazole, a broad-spectrum triazole antifungal agent, the synthesis involves the use of a fluoropyrimidine derivative similar to the compound . The study demonstrates the importance of diastereoselective reactions in creating compounds with specific stereochemistry, crucial for their biological activity (Butters et al., 2001).
Antimicrobial and Antiviral Research
Research on derivatives containing fluoropyrimidine structures has shown significant potential in developing new antimicrobial and antiviral agents. For instance, novel P2X7 antagonists containing a 5-fluoropyrimidin-2-yl moiety have been explored for their robust receptor occupancy and potential in treating mood disorders, indicating the therapeutic applications of fluoropyrimidine derivatives in neuropsychiatric conditions (Chrovian et al., 2018).
Oncology Applications
The compound's structural analogs, specifically oral fluoropyrimidine derivatives like S-1, have been widely used in treating various carcinomas due to their enhanced clinical utility and low gastrointestinal toxicity. This showcases the compound's potential framework for developing cancer therapeutics with improved patient tolerance and effectiveness (Chhetri et al., 2016).
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVZEZSWLISPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)
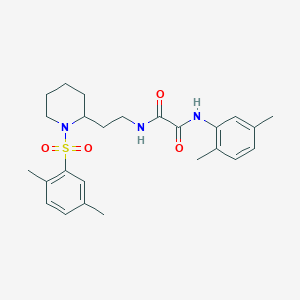
![N-(2-acetamidoethyl)-3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2594127.png)
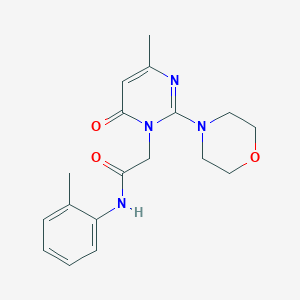
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)
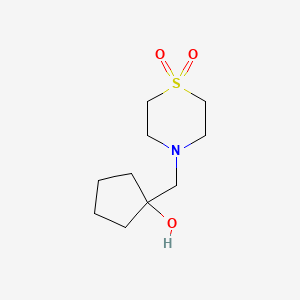
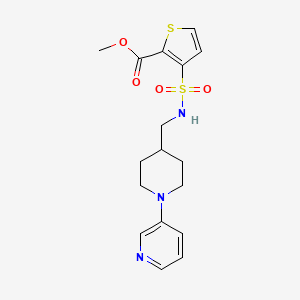
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)
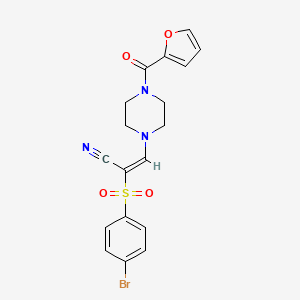
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)
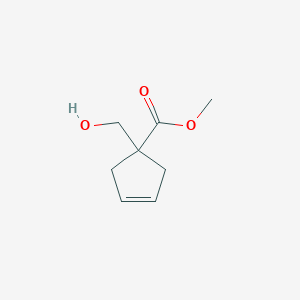
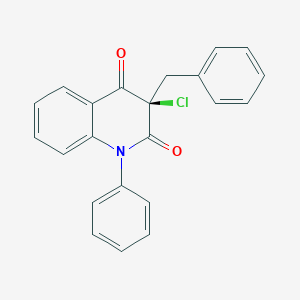
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)
![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)